(1R,2R,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
(1R,2R,4R)-Ethyl 1-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing (1R,2R,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
(1R,2R,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential interactions with biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can lead to various biological effects, depending on the specific enzyme and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with similar structural features but different functional groups and properties.
1-Azabicyclo[2.2.2]octane:
Uniqueness
(1R,2R,4R)-Ethyl 1-azabicyclo[221]heptane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1279569-18-4 |
---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl (4R)-1-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)8-5-7-3-4-10(8)6-7/h7-8H,2-6H2,1H3/t7-,8?/m1/s1 |
InChI Key |
VOTUVXPAUKQGFP-GVHYBUMESA-N |
Isomeric SMILES |
CCOC(=O)C1C[C@H]2CCN1C2 |
Canonical SMILES |
CCOC(=O)C1CC2CCN1C2 |
Origin of Product |
United States |
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